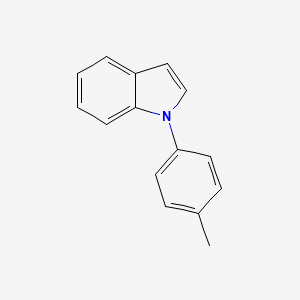

N-(4-methylphenyl)indole

Description

Properties

CAS No. |

167283-32-1 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

1-(4-methylphenyl)indole |

InChI |

InChI=1S/C15H13N/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)16/h2-11H,1H3 |

InChI Key |

ROVUACXZYQYJQS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Methylphenyl Indole and Its Derivatives

Classical and Established Indole (B1671886) Synthesis Routes Applied to N-(4-methylphenyl)indole Precursors

Fischer Indole Cyclization and Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most fundamental and widely used methods for constructing the indole nucleus. byjus.comwikipedia.org The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org

For the synthesis of an this compound derivative, the key starting material is 4-methylphenylhydrazine (B1211910). This is condensed with a suitable carbonyl compound to form the corresponding 4-methylphenylhydrazone. The general mechanism proceeds through several key steps:

Hydrazone Formation : Condensation of 4-methylphenylhydrazine with a ketone or aldehyde. alfa-chemistry.com

Tautomerization : The resulting hydrazone isomerizes to its enamine tautomer. byjus.comwikipedia.org

byjus.combyjus.com-Sigmatropic Rearrangement : Under acidic conditions, the protonated enamine undergoes an irreversible electrocyclic rearrangement, breaking the N-N bond and forming a new C-C bond. wikipedia.orgmdpi.com

Cyclization and Aromatization : The resulting diimine intermediate rearomatizes, followed by an intramolecular attack of the amine onto an imine. Subsequent elimination of an ammonia (B1221849) molecule leads to the formation of the stable aromatic indole ring. wikipedia.orgalfa-chemistry.com

The choice of the carbonyl component dictates the substitution pattern on the pyrrole (B145914) ring of the final indole product. For instance, the reaction of phenylhydrazine (B124118) with cyclohexanone (B45756) is a classic example that yields tetrahydrocarbazole, illustrating the versatility of this reaction. ijarsct.co.in The synthesis can often be performed as a one-pot reaction where the arylhydrazine and carbonyl compound are heated together in the presence of an acid catalyst without isolating the intermediate hydrazone. byjus.com

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product Type |

| 4-methylphenylhydrazine | Aldehyde or Ketone | Brønsted acid (HCl, H₂SO₄) or Lewis acid (ZnCl₂, BF₃) | Acetic Acid, Ethanol | Substituted this compound |

Condensation Reactions for N-Aryl Indole Formation

Condensation reactions, particularly the Ullmann condensation (also known as the Goldberg reaction for C-N bond formation), provide a direct route to N-aryl indoles by forming the C-N bond on a pre-existing indole core. wikipedia.org This method involves the coupling of indole with an aryl halide, promoted by a copper catalyst. wikipedia.orgorganic-chemistry.org

To synthesize this compound, indole is reacted with a 4-methylphenyl halide, such as 4-iodotoluene (B166478) or 4-bromotoluene. Key features of the traditional Ullmann condensation include:

Catalyst : Stoichiometric or catalytic amounts of copper, often as copper(I) salts like copper(I) iodide (CuI). wikipedia.org

Reaction Conditions : The reaction typically requires high temperatures (often >150 °C) and polar, high-boiling solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane. wikipedia.orgresearchgate.net

Base and Ligands : A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential. acs.org The efficiency of modern Ullmann-type reactions has been significantly improved by the use of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or picolinamides, which stabilize the copper catalyst and facilitate the reaction under milder conditions. researchgate.netacs.org

The proposed mechanism involves the formation of a copper(I) amide from indole, which then reacts with the aryl halide in a process involving oxidative addition and reductive elimination steps to form the final N-aryl indole product. organic-chemistry.org

| Indole Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) |

| Indole | 4-Iodotoluene | CuI / N,N'-dimethylethylenediamine | K₂CO₃ | Dioxane | 110-130 |

| Indole | 4-Bromotoluene | CuI / Picolinamide Ligand | K₃PO₄ | Water (micellar) | 100 |

Transition Metal-Catalyzed Coupling Approaches for N-Arylation

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a premier method for the formation of C-N bonds and is widely applied to the N-arylation of indoles. wikipedia.orgnih.gov This reaction offers significant advantages over traditional methods like the Ullmann condensation, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org

The synthesis of this compound via this method involves the reaction of indole with a 4-methylphenyl halide or triflate. The catalytic cycle is well-understood and involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the indole anion to the palladium center, and reductive elimination to yield the N-aryl indole product and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction is highly dependent on the choice of phosphine (B1218219) ligand.

Key components of the Buchwald-Hartwig amination include:

Palladium Precursor : Common sources of palladium include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate).

Ligand : A wide variety of electron-rich, bulky phosphine ligands have been developed to facilitate the reaction. Early systems used bidentate ligands like BINAP and DPPF, while modern systems often employ highly effective monophosphine biaryl ligands such as tBuXphos. nih.govrug.nl

Base : A strong, non-nucleophilic base is required to deprotonate the indole N-H. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃). nih.gov

| Indole Substrate | Aryl Partner | Palladium Precursor | Ligand | Base | Solvent |

| Indole | 4-Bromotoluene | Pd(OAc)₂ | tBuXphos | K₂CO₃ | Toluene (B28343) |

| Indole | 4-Chlorotoluene | Pd₂(dba)₃ | DtBPF | NaOtBu | Dimethoxyethane |

| 5-Bromoindole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | (Suzuki coupling first) | CsF | Dioxane |

Oxidative Cyclization Reactions in N-Indole Synthesis

An alternative strategy for forming the indole core involves the intramolecular oxidative cyclization of a suitable acyclic precursor, such as an N-aryl enamine. nih.gov This approach constructs the C2-C3 bond of the indole ring via a C-H activation/C-N bond formation cascade. For the synthesis of this compound, the starting material would be an enamine derived from the condensation of 4-methylaniline (p-toluidine) and a ketone.

This transformation is typically achieved using transition-metal catalysts or other oxidizing agents. nih.govnih.gov Palladium(II) acetate (B1210297) is a common catalyst that facilitates the direct oxidative coupling of two C-H bonds within the N-aryl enamine precursor. nih.gov The reaction often requires an oxidant to regenerate the active catalyst. Metal-free conditions have also been developed, employing reagents like elemental iodine or hypervalent iodine compounds such as phenyliodine bis(trifluoroacetate) (PIFA). organic-chemistry.orgorganic-chemistry.org The iodine-mediated reaction is proposed to proceed through the formation of an iodide intermediate, followed by an intramolecular electrophilic aromatic substitution and subsequent rearomatization. organic-chemistry.org

| Precursor | Catalyst/Reagent | Oxidant | Base | Solvent |

| N-(4-methylphenyl)enamine | Pd(OAc)₂ | O₂ or Benzoquinone | - | Acetic Acid |

| N-(4-methylphenyl)enamine | Iodine (I₂) | N-Bromosuccinimide (NBS) | K₂CO₃ | DMF |

| N-(4-methylphenyl)alkenyl aniline | Phenyliodine bis(trifluoroacetate) (PIFA) | - | - | Dichloroethane |

Modern Catalytic Approaches for this compound Synthesis

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations to proceed under exceptionally mild conditions. nih.gov This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov

This technology has been applied to indole synthesis in several ways. One innovative approach is the development of a photoredox-catalyzed Fischer indole synthesis. thieme.de Traditional Fischer indolization often requires harsh acidic conditions and high temperatures, which can limit its substrate scope. The photoredox variant allows the reaction to proceed under milder, neutral conditions, potentially improving yields for sensitive substrates. thieme.de

Furthermore, photoredox catalysis, often in conjunction with nickel catalysis (dual catalysis), can be used to construct the indoline (B122111) core, which can then be oxidized to the corresponding indole. nih.gov This dual catalytic system can enable challenging bond formations, such as the Csp³–N reductive elimination required for cyclization, by accessing multiple oxidation states of the transition metal. nih.gov These methods highlight the potential of photoredox catalysis to provide new, more sustainable pathways for the synthesis of this compound and its derivatives.

| Reaction Type | Precursors | Photocatalyst | Additive/Co-catalyst | Light Source |

| Photoredox Fischer Indole Synthesis | 4-Methylphenylhydrazone | Ru(bpy)₃Cl₂ or Organic Dye | - | Blue or Green LEDs |

| Nickel/Photoredox Cyclization | 2-Iodo-N-(4-methylphenyl)acetamide + Alkene | Ir(ppy)₃ or Organic Dye | Ni(II) salt + Ligand | Blue LEDs |

Brønsted Acid Catalysis

Brønsted acids are effective catalysts in the Fischer indole synthesis, a classic method for forming the indole ring system. wikipedia.orgnih.gov This reaction involves the condensation of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.gov For the synthesis of N-arylindoles, this method can be adapted, although it is more commonly used for the formation of the core indole structure rather than direct N-arylation. The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a nih.govnih.gov-sigmatropic rearrangement catalyzed by the Brønsted acid to yield the indole. wikipedia.orgnih.gov Common Brønsted acids employed include hydrochloric acid, sulfuric acid, polyphosphoric acid, and p-toluenesulfonic acid. wikipedia.org

While direct N-arylation of a pre-formed indole ring using Brønsted acid catalysis is less common, the Fischer indole synthesis remains a foundational Brønsted acid-catalyzed route to substituted indoles.

Heterogeneous Catalysis

The use of heterogeneous catalysts offers significant advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. Both copper and palladium-based heterogeneous systems have been successfully employed for the N-arylation of indoles.

Copper-based heterogeneous catalysts, such as copper oxide nanoparticles (CuO NPs), have demonstrated efficacy in the N-arylation of indole. mdpi.com These reactions, often referred to as Ullmann-type couplings, can be performed under ligand-free conditions. For instance, CuO NPs prepared through green synthesis methods have been utilized as recyclable catalysts. mdpi.com

Palladium-based heterogeneous catalysts have also been developed for indole N-arylation. These catalysts often consist of palladium nanoparticles supported on materials like silica (B1680970) (SiO2), graphene, or metal oxides (e.g., ZnO). mdpi.com These supported catalysts can facilitate the Buchwald-Hartwig amination under heterogeneous conditions, allowing for the coupling of indoles with aryl halides. mdpi.com

Table 1: Examples of Heterogeneous Catalysis for N-Arylation of Indoles This table is interactive and allows for sorting and filtering of the data.

| Catalyst | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| CuO Nanoflakes | Aryl Iodide | K2CO3 | DMSO | 120 | High |

| Ceria-supported Cu | Aryl Iodide | K2CO3 | DMSO | 120 | 93 |

| Pd/ZnO Nanoparticles | Aryl Halide | Various | Various | Various | High |

| Immobilized Pd on Graphene | Aryl Halide | Various | Various | Various | High |

Palladium-Catalyzed N-Arylation Methods

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are among the most powerful and versatile methods for the formation of C-N bonds, including the N-arylation of indoles. organic-chemistry.orgnih.govwikipedia.orgnih.gov This reaction involves the coupling of an amine (in this case, indole) with an aryl halide or triflate in the presence of a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.orgnih.gov

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are commonly employed to facilitate the catalytic cycle. organic-chemistry.orgnih.gov The reaction is compatible with a wide range of functional groups on both the indole and the aryl halide, making it a highly valuable synthetic tool. organic-chemistry.orgnih.gov Aryl iodides, bromides, and chlorides can all serve as coupling partners. organic-chemistry.orgnih.gov

Table 2: Examples of Palladium-Catalyzed N-Arylation of Indoles This table is interactive and allows for sorting and filtering of the data.

| Palladium Source | Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd2(dba)3 | Bulky Phosphine | 4-Iodotoluene | NaOt-Bu | Toluene | 100 | 95-99 |

| Pd(OAc)2 | Xantphos | 4-Bromotoluene | Cs2CO3 | Dioxane | 110 | 85 |

| Pd2(dba)3 | tBuXphos | Aryl Halide | K3PO4 | Various | Various | High |

| Pd/C | None | 2-Naphthols | NaOMe | Various | Various | Good |

Green Chemistry Principles and Sustainable Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. This has led to the exploration of alternative reaction conditions for the synthesis of this compound and its derivatives.

Solvent-Free and Aqueous Reaction Conditions

To minimize the environmental impact of organic solvents, solvent-free and aqueous reaction conditions have been investigated for the N-arylation of indoles. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times and reduced waste. wikipedia.orgnih.govresearchgate.net For instance, the palladium-catalyzed N-arylation of indolines has been successfully carried out under solvent-free conditions using microwave assistance. nih.govresearchgate.net

Aqueous conditions have also been explored, particularly for copper-catalyzed N-arylation reactions. The use of water as a solvent is highly desirable from a green chemistry perspective due to its low cost, non-toxicity, and non-flammability. mdpi.com

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions. researchgate.netnih.govrsc.org In the context of N-arylindole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. researchgate.netnih.govrsc.org Both copper-catalyzed and palladium-catalyzed N-arylation reactions can be effectively promoted by microwave heating. researchgate.netuoa.gr The rapid and efficient heating provided by microwaves can lead to cleaner reactions with fewer side products. researchgate.net A one-pot, microwave-promoted Fischer indolisation followed by a copper(I)-catalyzed N-arylation has been developed, offering a rapid and efficient route to a variety of N-arylindoles. nih.govrsc.org

Novel Catalyst Development for this compound Synthesis

The synthesis of N-arylindoles, including this compound, has been significantly advanced by the development of sophisticated catalyst systems, primarily for cross-coupling reactions like the Buchwald-Hartwig amination and Ullmann condensation. nih.govbenthamdirect.comwikipedia.org These reactions involve the formation of a crucial carbon-nitrogen bond between the indole nitrogen and an aryl group.

Palladium-based catalysts are frequently employed in Buchwald-Hartwig aminations. nih.gov A notable advancement involves the use of the BippyPhos ligand with a palladium precursor, [Pd(cinnamyl)Cl]2. This system has demonstrated broad applicability for the N-arylation of indoles with various (hetero)aryl chlorides. nih.gov The versatility of this catalyst allows for the coupling of a wide range of substrates under relatively mild conditions, making it a powerful tool for synthesizing compounds like this compound. nih.gov

Copper-catalyzed Ullmann-type reactions represent an alternative and often more cost-effective approach. wikipedia.orgorganic-chemistry.org Innovations in this area include the development of heterogeneous catalysts, where the copper species is immobilized on a solid support. For instance, copper(II) immobilized on functionalized magnetic nanoparticles has been shown to be an effective catalyst for the N-arylation of indole with 4-iodoanisole, a compound structurally similar to the precursors for this compound. mdpi.com Such heterogeneous catalysts offer advantages in terms of catalyst recovery and reusability. mdpi.com One study highlights a one-pot tandem process using a copper(I) iodide (CuI) catalyst with Johnphos as the ligand to synthesize multisubstituted indoles from aryl iodides and enamines. organic-chemistry.org Another efficient system utilizes an air-stable copper(I)-bipyridyl complex for the Ullmann-type C-O bond formation, a related transformation. researchgate.net

More recently, research has focused on making these catalytic processes more environmentally benign. A significant breakthrough reported in 2025 by researchers at Chiba University involves a copper-based catalyst for direct, regioselective C5-H functionalization of indoles. While this method modifies the indole ring rather than forming the N-aryl bond, it showcases the trend towards using less expensive and more sustainable metals like copper for complex indole chemistry. news-medical.net The copper catalyst in this system facilitates the reaction with carbenes to introduce new carbon-carbon bonds selectively at the C5 position of the indole core. news-medical.net

Interactive Data Table: Comparison of Novel Catalyst Systems for N-Arylation of Indoles

| Catalyst System | Reaction Type | Key Features | Substrates | Reference |

|---|---|---|---|---|

| BippyPhos/[Pd(cinnamyl)Cl]2 | Buchwald-Hartwig Amination | Broad substrate scope for (hetero)aryl chlorides. | Indoles, (Hetero)aryl chlorides | nih.gov |

| Copper(II) on Magnetic Nanoparticles | Ullmann-type N-arylation | Heterogeneous, recyclable catalyst. | Indole, 4-Iodoanisole | mdpi.com |

| CuI / Johnphos | Tandem Ullmann / CDC | One-pot synthesis of multisubstituted indoles. | Aryl iodides, Enamines | organic-chemistry.org |

| Cu(OAc)₂·H₂O / AgSbF₆ | C-H Functionalization | Direct, regioselective C5-alkylation of the indole core. | N-benzyl indole, Dimethyl α-diazomalonates | news-medical.net |

Regioselective and Stereoselective Syntheses of this compound Derivatives

Beyond the initial synthesis of the this compound scaffold, significant research efforts are directed towards the selective functionalization of this molecule. Regioselectivity (controlling the position of a new substituent) and stereoselectivity (controlling the three-dimensional arrangement of atoms) are paramount for creating complex and specific molecular architectures.

Regioselective Synthesis:

The indole nucleus has several positions susceptible to electrophilic substitution, with the C3 position being the most nucleophilic and typically the most reactive. mdpi.com However, modern synthetic methods allow for the functionalization of other positions. A metal-free protocol has been developed for the regioselective intramolecular cyclization of o-alkynyl arylamines to construct 3-selenylindoles, demonstrating precise control over substituent placement on the indole ring. nih.gov

As mentioned previously, a recent breakthrough demonstrated the direct and highly regioselective functionalization of the C5 position of the indole ring using a copper catalyst. news-medical.net This method allows for the attachment of an alkyl group specifically at the C5 carbon, a position that is typically challenging to modify due to its lower reactivity. The reaction proceeds with yields up to 91%, providing a valuable tool for synthesizing C5-substituted N-arylindoles. news-medical.net Such precise control is crucial for building derivatives of this compound with specific substitution patterns.

Stereoselective Synthesis:

Stereoselectivity in the context of N-arylindoles often involves controlling axial chirality. N-arylindoles can exhibit atropisomerism, a type of stereoisomerism arising from restricted rotation around a single bond (in this case, the C-N bond connecting the indole and the phenyl ring). This creates non-superimposable, mirror-image isomers (enantiomers) that can have different biological activities.

A significant advance in this area is the rhodium-catalyzed asymmetric N-H insertion reaction. pku.edu.cnacs.org This method utilizes a chiral rhodium catalyst, Rh2(S-PTTL)4, to react indoles with diazonaphthoquinones. The reaction proceeds with high enantioselectivity, affording axially chiral N-arylindoles in good yields. pku.edu.cn This protocol provides a direct route to enantiomerically enriched N-arylindoles, which could be applied to synthesize specific stereoisomers of this compound derivatives. The development of such atroposelective methods is a key step towards creating novel chiral ligands and catalysts. pku.edu.cn

Interactive Data Table: Selective Synthetic Methodologies for Indole Derivatives

| Methodology | Type of Selectivity | Catalyst/Reagent | Position Functionalized | Key Outcome | Reference |

|---|---|---|---|---|---|

| Copper-catalyzed C-H Functionalization | Regioselective | Cu(OAc)₂·H₂O / AgSbF₆ | C5 | Direct alkylation of the less reactive C5 position with high yield. | news-medical.net |

| Intramolecular Cyclization | Regioselective | Metal-free | C3 | Formation of poly-functionalized 3-selenylindoles. | nih.gov |

| Asymmetric N-H Insertion | Stereoselective (Atroposelective) | Rh₂(S-PTTL)₄ | N1 | Synthesis of axially chiral N-arylindoles with excellent enantiomeric ratios. | pku.edu.cnacs.org |

Chemical Reactivity and Transformation Mechanisms of N 4 Methylphenyl Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) and Phenyl Moieties

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indole and its derivatives. ic.ac.ukwikipedia.org The reaction's course on N-(4-methylphenyl)indole is governed by the electronic and steric effects of the substituents on both the indole and phenyl rings.

The reactivity of the this compound molecule in electrophilic aromatic substitution is a composite of the effects exerted by the indole nitrogen, the N-aryl substituent, and the methyl group on the phenyl ring.

Indole Moiety : The indole nitrogen atom possesses a lone pair of electrons that is delocalized into the π-system of the ring. This electron donation significantly increases the electron density of the indole nucleus, making it highly activated towards electrophilic attack, far more so than benzene (B151609). lumenlearning.com This activation is most pronounced at the C3 position of the pyrrole (B145914) ring.

Phenyl Moiety : The phenyl ring itself can undergo electrophilic substitution. Its reactivity is influenced by the attached indole nitrogen and the methyl group. The indole moiety is an ortho-, para-directing group due to the nitrogen's lone pair. The methyl group is also an activating, ortho-, para-directing substituent due to hyperconjugation and a weak inductive effect. libretexts.org

These competing effects are summarized in the table below.

| Substituent | Ring System | Inductive Effect | Resonance Effect | Overall Effect on Reactivity |

| Indole Nitrogen Lone Pair | Indole Ring | - | Strongly Donating | Strong Activation |

| N-Aryl Group (as a whole) | Indole Ring | Withdrawing | - | Weak Deactivation (relative to N-alkyl) |

| Indole Moiety | Phenyl Ring | Withdrawing | Donating | Activation (ortho, para-directing) |

| 4-Methyl Group | Phenyl Ring | Donating | - | Activation (ortho, para-directing) |

The directing effects of the substituents determine the position of electrophilic attack and the resulting isomer distribution.

On the Indole Ring : Electrophilic attack on N-substituted indoles occurs almost exclusively at the C3 position. nih.gov This strong regioselectivity is attributed to the superior stability of the cationic intermediate (Wheland intermediate) formed upon attack at C3. In this intermediate, the positive charge is delocalized over the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring. stackexchange.com Attack at the C2 position would lead to a less stable intermediate where the benzene ring's aromaticity is lost in key resonance structures. While substrates with an N-phenyl or N-Boc moiety can show reduced nucleophilicity at C3, it remains the overwhelmingly preferred site of reaction. nih.gov

On the Phenyl Ring : Electrophilic substitution on the N-phenyl ring is less common than on the indole C3 position due to the latter's higher nucleophilicity. However, under forcing conditions or when the C3 position is blocked, substitution can occur on the phenyl ring. The indole group directs incoming electrophiles to the ortho and para positions. Since the para position is already occupied by the methyl group, substitution is directed to the ortho positions (C2' and C6'). The methyl group also directs to its ortho positions (C3' and C5'). The combined effect is that substitution on the phenyl ring would be expected to occur primarily at the C2' and C3' positions (and their equivalents, C6' and C5').

The general regioselectivity for electrophilic attack is summarized below.

| Ring System | Most Favored Position | Rationale |

| Indole | C3 | Most stable cationic intermediate; preserves benzene aromaticity. stackexchange.com |

| Phenyl | C2', C3', C5', C6' | Ortho-, para-directing effects of the indole and methyl groups. |

Nucleophilic Reactions at the Indole Nitrogen and Carbon Centers

While less common than electrophilic substitution, this compound can participate in nucleophilic reactions, particularly at the carbon centers after activation.

The title compound, this compound, is itself a product of an N-arylation reaction, a type of nucleophilic substitution where the indole anion acts as a nucleophile attacking an activated aryl electrophile. nih.gov Once formed, the nitrogen atom in this compound is tertiary and its lone pair is delocalized into the aromatic systems, rendering it non-nucleophilic and generally unreactive towards further N-alkylation or N-acylation under standard conditions. nih.govd-nb.info

However, the carbon framework of the indole ring can be made to react with electrophiles after deprotonation by a strong base, which is a form of nucleophilic reactivity. The most acidic proton on the indole ring (after the N-H, which is absent here) is at the C2 position. Treatment with strong organometallic bases, such as n-butyllithium, can selectively deprotonate the C2 position. The resulting 2-lithio-N-(4-methylphenyl)indole is a powerful nucleophile that can react with a variety of electrophiles (e.g., alkyl halides, aldehydes, ketones) to form C2-substituted products.

| Reaction Type | Reagent | Site of Reaction | Product Type |

| C2-Lithiation | n-Butyllithium | C2 | 2-Lithio-N-(4-methylphenyl)indole |

| C2-Alkylation | 1. n-BuLi 2. R-X | C2 | 2-Alkyl-N-(4-methylphenyl)indole |

| C2-Acylation | 1. n-BuLi 2. RCOCl | C2 | 2-Acyl-N-(4-methylphenyl)indole |

The peripheral methyl group on the phenyl ring is the primary site for non-aromatic reactivity. This benzylic position is susceptible to free radical reactions and oxidation.

Radical Halogenation : In the presence of a radical initiator (like UV light or AIBN) and a halogenating agent such as N-bromosuccinimide (NBS), the methyl group can undergo free-radical substitution to yield N-(4-(bromomethyl)phenyl)indole. This product is a valuable intermediate for further functionalization.

Oxidation : Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. This reaction would produce 4-(1H-indol-1-yl)benzoic acid, transforming the electron-donating methyl group into an electron-withdrawing carboxyl group.

Oxidation and Reduction Pathways

The indole nucleus is sensitive to both oxidation and reduction, leading to a variety of potential products.

Oxidation : The electron-rich C2-C3 double bond of the indole ring is susceptible to oxidation. Depending on the oxidant and reaction conditions, products such as oxindoles, isatins, or ring-opened derivatives can be formed. The electrooxidation of N-substituted indoles, for instance, typically proceeds through the formation of a radical cation, which can then dimerize or oligomerize. rsc.org The presence of the N-aryl group can influence the stability of the intermediate radical cation and the structure of the resulting products.

Reduction : The indole ring can be selectively reduced. Catalytic hydrogenation is a common method for this transformation.

Partial Reduction : Using catalysts like palladium, platinum, or rhodium under controlled conditions of hydrogen pressure and temperature can lead to the reduction of the C2-C3 double bond, yielding the corresponding indoline (B122111) derivative, N-(4-methylphenyl)indoline.

Full Reduction : Under more forcing conditions (higher pressure, temperature, or more active catalysts like rhodium or ruthenium), both the indole and the phenyl rings can be hydrogenated, leading to the formation of perhydroindole derivatives.

Cycloaddition and Rearrangement Reactions

N-arylindoles, including this compound, are known to participate in various cycloaddition reactions, such as [4+2] and [3+2] cycloadditions, as well as sigmatropic rearrangements. The specific outcomes of these reactions are highly dependent on the reaction conditions, the nature of the reactants, and the substitution pattern of the indole ring.

[4+2] Cycloaddition (Diels-Alder Type Reactions): The indole nucleus can act as a diene in Diels-Alder reactions, particularly when the indole ring is part of an aryne intermediate, known as an indolyne. Computational studies on N-methylindolynes reacting with furan (B31954) derivatives have provided insights into the reactivity and regioselectivity of these cycloadditions. nih.gov For N-arylindoles like this compound, the formation of an indolyne intermediate would be a prerequisite for such reactions. The regioselectivity of these cycloadditions with unsymmetrical dienes is influenced by the electronic polarization of the indolyne triple bond. nih.gov

Theoretical calculations have been instrumental in understanding the activation energies and reaction thermodynamics of such cycloaddition reactions. For instance, Density Functional Theory (DFT) calculations can predict the activation free energies (ΔG‡) for the reaction of indolynes with various dienes, helping to rationalize the observed product distributions. nih.gov

[3+2] Cycloaddition: N-arylindoles can also participate in [3+2] cycloaddition reactions. For example, the reaction of N-substituted indoles with donor-acceptor cyclopropanes, catalyzed by transition metals like nickel(II), can lead to the formation of cyclopenta[b]indoles. escholarship.org While specific studies on this compound are limited, the general mechanism involves the opening of the cyclopropane (B1198618) ring to form a zwitterionic intermediate that then undergoes cycloaddition with the indole. The regioselectivity and diastereoselectivity of these reactions are key aspects of their synthetic utility. escholarship.org

The table below illustrates hypothetical reactant partners for this compound in common cycloaddition reactions, based on known reactivity of related N-arylindoles.

| Cycloaddition Type | Reactant Partner for this compound | Expected Product Class |

| [4+2] (Diels-Alder) | Furan (via an indolyne intermediate) | Fused tetracyclic adduct |

| [3+2] | Donor-Acceptor Cyclopropane | Cyclopenta[b]indole (B15071945) |

| [2+2] Photocycloaddition | Alkene (e.g., ethylene) | Cyclobutane-fused indole |

Sigmatropic Rearrangements: N-arylindoles can be predisposed to undergo sigmatropic rearrangements, such as the Claisen or Cope-type rearrangements, particularly if an appropriate substituent is present on the indole or the N-aryl group. For instance, an N-allyl-N-aryl-2-aminoindole could potentially undergo a escholarship.orgescholarship.org-sigmatropic rearrangement. While direct evidence for such rearrangements in this compound is not extensively documented, the principles of pericyclic reactions suggest their feasibility under appropriate thermal or catalytic conditions.

The potential for such rearrangements is often explored in the context of natural product synthesis, where complex molecular architectures can be accessed through carefully designed reaction cascades involving sigmatropic shifts. nih.gov

Detailed Mechanistic Investigations and Proposed Reaction Pathways

The mechanisms of cycloaddition and rearrangement reactions involving N-arylindoles are often complex and have been the subject of both experimental and computational investigations.

Computational chemistry, particularly DFT, has become a powerful tool for elucidating the reaction pathways of indole cycloadditions. nih.govescholarship.orgacs.orgresearchgate.netnih.gov These studies can map out the potential energy surface of a reaction, identifying transition states, intermediates, and the activation barriers associated with different pathways.

For the [4+2] cycloaddition of indolynes, computational models have shown that the reaction can proceed through a concerted or a stepwise mechanism, depending on the substituents and the reaction conditions. The regioselectivity is often governed by the electronic properties of the indolyne and the diene. In the case of 6,7-indolynes, a high degree of polarization of the aryne bond can lead to significant regioselectivity in reactions with 2-substituted furans, a phenomenon that has been rationalized through calculations of transition state energies. nih.gov

The following table presents a summary of calculated activation free energies (ΔG‡) for the cycloaddition of different N-methylindolyne isomers with 2-tert-butylfuran, illustrating the influence of the aryne position on reactivity.

| Indolyne Isomer | Regioisomer 1 (ΔG‡, kcal/mol) | Regioisomer 2 (ΔG‡, kcal/mol) | Predicted Regioselectivity |

| N-Methyl-4,5-indolyne | 15.2 | 15.5 | Low |

| N-Methyl-5,6-indolyne | 14.8 | 15.1 | Low |

| N-Methyl-6,7-indolyne | 12.1 | 16.3 | High |

Data adapted from computational studies on N-methylindolynes. nih.gov The values serve as an illustrative example of the type of data obtained from such studies and may not directly correspond to this compound.

Indolyne Formation and Trapping: A common pathway for the involvement of N-arylindoles in [4+2] cycloadditions begins with the in-situ generation of an indolyne. This is typically achieved by treating a dihalo-N-arylindole with a strong base or from an o-trimethylsilyl triflate precursor. researchgate.net The highly reactive indolyne is then trapped by a diene present in the reaction mixture. The cycloaddition can be either a concerted pericyclic reaction or a stepwise process involving a zwitterionic or diradical intermediate.

Catalytic Cycles in [3+2] Cycloadditions: For transition metal-catalyzed [3+2] cycloadditions, the proposed mechanism often involves a catalytic cycle. In the case of nickel-catalyzed reactions with donor-acceptor cyclopropanes, the cycle may be initiated by the coordination of the nickel catalyst to the cyclopropane, leading to its ring-opening. The resulting zwitterionic species is then intercepted by the N-arylindole in a nucleophilic attack, followed by ring closure to form the cyclopenta[b]indole product and regeneration of the catalyst. escholarship.org

Rearrangement Pathways: The mechanisms of sigmatropic rearrangements are generally well-understood to be concerted pericyclic reactions that proceed through a cyclic transition state. The stereochemical outcome of these reactions is often predictable based on the Woodward-Hoffmann rules. For enzymatic rearrangements involving indole alkaloids, it has been proposed that an initial prenylation at the C3 position can be followed by a Cope-type rearrangement to furnish the final product. nih.gov

Advanced Structural Elucidation and Spectroscopic Characterization of N 4 Methylphenyl Indole

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state. Furthermore, XRD elucidates the packing arrangement of molecules within the crystal lattice, offering insights into intermolecular interactions such as van der Waals forces and potential π–π stacking.

A comprehensive search of crystallographic databases indicates that a single-crystal structure for N-(4-methylphenyl)indole has not been publicly reported. However, analysis of related N-arylindoles suggests key structural features. The molecule is expected to be non-planar, with a significant dihedral angle between the plane of the indole (B1671886) ring system and the plane of the 4-methylphenyl (p-tolyl) group. This twist is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at the C7 position of the indole ring.

In the crystalline state, molecules would likely pack in a manner that maximizes van der Waals interactions. The planar indole and phenyl rings may facilitate π–π stacking interactions, which would be a dominant feature of the supramolecular assembly. The determination of the crystal system (e.g., monoclinic, orthorhombic) and space group would require experimental data from a suitable single crystal.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information on the chemical structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling patterns. The ¹³C NMR spectrum indicates the number of unique carbon environments. While specific experimental spectra are not widely published, a predicted assignment can be derived from established chemical shift principles and data from analogous compounds like indole and toluene (B28343).

The p-tolyl group is expected to show a characteristic AA'BB' system for its aromatic protons and a singlet for the methyl protons. The protons on the indole ring will exhibit distinct chemical shifts and coupling constants characteristic of the N-substituted indole system.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 (Indole) | 7.15 - 7.25 | d | ~3.1 |

| H-3 (Indole) | 6.60 - 6.70 | d | ~3.1 |

| H-4 (Indole) | 7.60 - 7.70 | d | ~7.8 |

| H-5 (Indole) | 7.10 - 7.20 | t | ~7.5 |

| H-6 (Indole) | 7.25 - 7.35 | t | ~7.6 |

| H-7 (Indole) | 7.40 - 7.50 | d | ~8.1 |

| H-2'/H-6' (Tolyl) | 7.30 - 7.40 | d | ~8.2 |

| H-3'/H-5' (Tolyl) | 7.20 - 7.30 | d | ~8.2 |

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Indole) | 128.5 - 129.5 |

| C-3 (Indole) | 103.0 - 104.0 |

| C-3a (Indole) | 129.0 - 130.0 |

| C-4 (Indole) | 121.0 - 122.0 |

| C-5 (Indole) | 122.0 - 123.0 |

| C-6 (Indole) | 120.0 - 121.0 |

| C-7 (Indole) | 110.0 - 111.0 |

| C-7a (Indole) | 136.0 - 137.0 |

| C-1' (Tolyl) | 137.0 - 138.0 |

| C-2'/C-6' (Tolyl) | 125.0 - 126.0 |

| C-3'/C-5' (Tolyl) | 130.0 - 131.0 |

| C-4' (Tolyl) | 136.5 - 137.5 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to confirm these assignments unambiguously. A COSY spectrum would show correlations between coupled protons (e.g., H-2/H-3, H-4/H-5, H-5/H-6), while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the C-H connectivities.

Solid-State NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing information that is complementary to solution-state NMR and XRD. For this compound, ssNMR could be particularly useful for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have distinct physical properties, and ssNMR can detect subtle differences in molecular packing and conformation through variations in chemical shifts and relaxation times.

Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would be employed to obtain high-resolution ¹³C spectra of solid samples. The number of distinct resonances in the ssNMR spectrum corresponds to the number of crystallographically inequivalent molecules in the asymmetric unit of the crystal, providing valuable information that complements XRD data.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. These techniques provide a unique "molecular fingerprint" and are excellent for identifying the functional groups present in a molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound is expected to be dominated by absorptions arising from the indole and p-tolyl moieties. Since the N-H bond of the parent indole is replaced, the characteristic N-H stretching band around 3400 cm⁻¹ will be absent.

Expected Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Indole & Tolyl) |

| 2950 - 2850 | C-H Stretch | Methyl (-CH₃) |

| 1610 - 1580 | C=C Stretch | Aromatic Rings |

| 1520 - 1500 | C=C Stretch | Aromatic Rings |

| 1465 - 1450 | C-H Bend | Methyl (-CH₃) |

| 1380 - 1320 | C-N Stretch | Aryl-Nitrogen |

| 820 - 780 | C-H Out-of-Plane Bend | 1,4-Disubstituted (para) Phenyl |

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to FT-IR. However, it is governed by different selection rules, making it particularly sensitive to non-polar, symmetric bonds. Therefore, it provides complementary information to FT-IR. The spectrum of this compound is expected to show strong signals for the aromatic ring breathing modes of both the indole and p-tolyl groups. The symmetric stretching of the C=C bonds in the rings would also be prominent. nih.gov

Expected Characteristic Raman Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic (Indole & Tolyl) |

| 1620 - 1600 | C=C Stretch / Ring Breathing | Aromatic Rings |

| ~1360 | Indole Ring Mode | Indole |

| 1010 - 1000 | Ring Breathing (Trigonal) | p-Disubstituted Phenyl |

| 880 - 870 | Indole Ring Mode | Indole |

The combination of these advanced spectroscopic and diffraction techniques provides a powerful and comprehensive framework for the complete structural characterization of this compound, from its atomic connectivity and solution-state conformation to its solid-state structure and vibrational properties.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insight into the molecular orbital energies and photophysical properties of this compound. The interaction of the indole and 4-methylphenyl (p-tolyl) chromophores results in unique electronic transitions and luminescent behaviors.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is governed by π → π* electronic transitions within its aromatic system. The indole moiety itself typically displays two characteristic absorption bands, referred to as the 1La and 1Lb transitions, arising from the promotion of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying unoccupied orbitals. thedelocalizedchemist.comrsc.org For the parent indole molecule, these bands appear at approximately 270-290 nm. nist.govaatbio.com

In this compound, the nitrogen atom's lone pair of electrons participates in conjugation with both the indole ring and the attached p-tolyl group. This extended π-system influences the energy of the molecular orbitals. The substitution of a hydrogen atom on the indole nitrogen with the electron-donating p-tolyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. This is due to the stabilization of the excited state.

While specific, high-resolution spectral data for this compound is not widely available in public literature, the expected electronic transitions can be summarized based on the behavior of similar N-arylindoles. The spectrum would likely feature complex, overlapping bands corresponding to transitions within the indole and phenyl electronic systems.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition Type | Probable Wavelength Range (λmax) | Associated Chromophore |

|---|---|---|

| π → π* (1La-like) | 280-310 nm | Extended N-arylindole system |

Note: The data in this table is illustrative and based on theoretical principles and data for structurally related compounds.

Fluorescence and Phosphorescence Studies for Optoelectronic Properties

The optoelectronic properties of this compound are defined by its ability to emit light after absorbing electromagnetic radiation. These phenomena, fluorescence and phosphorescence, involve the radiative decay of electrons from excited states to the ground state. libretexts.org

Fluorescence: This process involves a rapid (nanosecond timescale) emission of a photon as an electron transitions from the lowest singlet excited state (S₁) to the singlet ground state (S₀). fiveable.meyoutube.com Indole and its derivatives are well-known for their fluorescent properties. nih.gov The emission is highly sensitive to the polarity of the solvent, with more polar solvents often leading to a larger Stokes shift (the difference between the absorption and emission maxima). nih.gov For many neutral indole derivatives, fluorescence emission maxima are typically observed around 350 nm. nih.gov The substitution at the nitrogen position with a p-tolyl group is expected to modulate these properties, potentially shifting the emission wavelength and affecting the fluorescence quantum yield.

Phosphorescence: This is a much slower emission process (milliseconds to seconds) that occurs when an electron in a singlet excited state first undergoes intersystem crossing (ISC) to a triplet excited state (T₁). fiveable.meossila.com The subsequent radiative decay from T₁ to the S₀ ground state is spin-forbidden, accounting for its longer lifetime. youtube.com While phosphorescence data is less common for indole derivatives under standard conditions, it can be observed, typically at low temperatures in rigid matrices, providing information about the triplet state energy levels.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₁₅H₁₃N, corresponding to a monoisotopic mass of approximately 207.1048 Da. nih.govuni.lu

Upon ionization in an electron impact (EI) mass spectrometer, the molecule forms a radical cation (M⁺•), which is the molecular ion. The peak corresponding to this ion should appear at a mass-to-charge ratio (m/z) of 207. This molecular ion can then undergo a series of fragmentation reactions, breaking at its weakest bonds to form smaller, stable charged fragments. uni-saarland.deyoutube.com

For this compound, the most probable fragmentation pathways would involve the cleavage of the N-C bond between the indole nitrogen and the p-tolyl ring, as well as fragmentation within the substituent itself.

Plausible Fragmentation Pathway:

Molecular Ion (M⁺•): The intact radical cation at m/z 207 .

Formation of Indole Radical/Cation: Cleavage of the N-C(phenyl) bond can lead to the formation of an indole radical cation fragment (m/z 116 ) or a neutral indole radical with the charge retained on the other fragment.

Formation of p-Tolylaminium Ion: The complementary fragment from the N-C bond cleavage would be the p-tolylaminium cation (m/z 106 ).

Loss of Methyl Radical: A common fragmentation for tolyl-containing compounds is the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, leading to a fragment at m/z 192 .

Formation of Tropylium (B1234903) Ion: The p-tolyl group itself can lose a hydrogen atom and rearrange to the stable tropylium ion (m/z 91 ). This is a very common and often abundant fragment for toluene derivatives.

The relative abundance of these fragments in the mass spectrum provides a fingerprint for the molecule's structure. The most stable fragments, such as those involving aromatic systems like the indole ring or the tropylium ion, often produce the most intense peaks.

Table 2: Predicted Major Fragments in the Electron Impact Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 207 | [C₁₅H₁₃N]⁺• | C₁₅H₁₃N | Molecular Ion (M⁺•) |

| 192 | [M - CH₃]⁺ | C₁₄H₁₀N | Loss of a methyl radical from the tolyl group |

| 116 | [C₈H₆N]⁺ | C₈H₆N | Indole radical cation fragment |

| 106 | [C₇H₈N]⁺ | C₇H₈N | p-Tolylaminium cation |

Note: This table represents a predicted fragmentation pattern based on established chemical principles. Experimental results would be required for definitive confirmation.

Theoretical and Computational Chemistry Studies of N 4 Methylphenyl Indole

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is employed to determine various properties of N-(4-methylphenyl)indole.

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in space that corresponds to the lowest energy, representing the molecule's most stable structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles between the indole (B1671886) and the 4-methylphenyl (p-tolyl) rings.

Conformational analysis would explore how the molecule's energy changes as the p-tolyl group rotates relative to the indole ring system. This analysis identifies the most stable conformer (the global minimum on the potential energy surface) and any rotational energy barriers. The key parameter in this analysis is the dihedral angle between the plane of the indole ring and the plane of the p-tolyl ring.

Once the geometry is optimized, the electronic structure can be analyzed. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule. This analysis helps in understanding the charge distribution and identifying electrophilic and nucleophilic sites. For this compound, this would reveal how the electron density is distributed across the indole and p-tolyl moieties. Charge delocalization describes how electron density is spread over multiple atoms, which is a key factor in the stability and reactivity of aromatic systems.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized electron-pair "Lewis-like" bonding units (bonds, lone pairs). It examines charge transfer interactions between filled "donor" NBOs and empty "acceptor" NBOs. These interactions, known as hyperconjugation, are key to understanding molecular stability and electron delocalization. For this compound, NBO analysis would quantify the delocalization of electron density from the nitrogen lone pair and the π-systems of the aromatic rings into antibonding orbitals.

Prediction of Spectroscopic Properties

DFT calculations are also highly effective for predicting spectroscopic data, which can be compared with experimental results to validate the computational model.

The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. Theoretical calculations of ¹H and ¹³C NMR shifts for this compound would predict the resonance for each unique proton and carbon atom in the molecule. Comparing these calculated values with experimental spectra is a powerful method for confirming the molecular structure.

Computational methods can predict the vibrational frequencies corresponding to the normal modes of molecular vibration. These frequencies can be correlated with experimental infrared (IR) and Raman spectra. The calculation would identify the characteristic vibrational modes for this compound, such as C-H stretching in the aromatic rings, C-N stretching, and the vibrations of the methyl group. A comparison with experimental IR spectra helps in the assignment of observed vibrational bands.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, intermolecular interactions, and solvent effects. acs.orgacs.org

For this compound, MD simulations can be employed to explore its conformational flexibility. The dihedral angle between the indole and the 4-methylphenyl rings is a key conformational parameter. MD simulations can reveal the preferred orientation of these two rings and the energy barriers for rotation around the C-N bond. This information is crucial for understanding how the molecule's shape influences its properties and interactions with other molecules.

A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The interactions between the atoms are described by a force field, which is a set of empirical potential energy functions. The simulation is then run for a certain period, typically on the nanosecond to microsecond timescale, to generate a trajectory of the molecule's motion. nih.gov

Analysis of the MD trajectory can provide insights into various aspects of the molecule's behavior, including:

Conformational Analysis: Identifying the most stable conformers and the transitions between them.

Solvation Structure: Understanding how solvent molecules arrange around the solute and the nature of solute-solvent interactions.

Hydrogen Bonding Dynamics: If applicable, studying the formation and breaking of hydrogen bonds.

The following interactive table summarizes key aspects of a hypothetical molecular dynamics simulation of this compound.

| Simulation Parameter | Description | Typical Value/Method |

| Force Field | Defines the potential energy of the system. | AMBER, CHARMM, or GROMOS |

| Solvent Model | Represents the solvent environment. | TIP3P for water, or explicit organic solvent molecules |

| System Size | Number of atoms in the simulation box. | ~10,000 - 50,000 atoms |

| Simulation Time | Duration of the simulation. | 100 ns - 1 µs |

| Ensemble | Thermodynamic conditions (e.g., constant temperature and pressure). | NPT (isothermal-isobaric) |

| Analysis | Properties extracted from the trajectory. | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs), Dihedral Angle Distributions |

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. researchgate.netderpharmachemica.com By developing a mathematical model, QSPR can be used to predict the properties of new, unsynthesized compounds, thereby accelerating the process of materials and drug discovery. elsevierpure.com

For this compound derivatives, QSPR modeling can be a valuable tool for predicting a wide range of properties. By systematically modifying the structure of this compound, for example, by introducing different substituents on the indole or phenyl rings, a dataset of derivatives with known properties can be generated. These properties could include physicochemical characteristics like solubility, lipophilicity (logP), or electronic properties such as the HOMO-LUMO gap.

The development of a QSPR model typically involves the following steps:

Data Set Preparation: A series of this compound derivatives with experimentally measured or computationally calculated properties is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest. elsevierpure.comnih.gov

Model Validation: The predictive power of the model is assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a separate test set of compounds. nih.gov

An example of a QSPR study on this compound derivatives could aim to predict their molar refractivity. The following interactive table illustrates the types of molecular descriptors that might be used and their hypothetical correlation with this property.

| Derivative | Molar Refractivity (Observed) | Molecular Weight | LogP | Polar Surface Area (PSA) |

| This compound | 68.5 | 207.28 | 4.5 | 4.93 |

| N-(4-ethylphenyl)indole | 73.1 | 221.31 | 5.0 | 4.93 |

| N-(4-methoxyphenyl)indole | 70.2 | 223.28 | 4.2 | 14.16 |

| N-(4-chlorophenyl)indole | 69.8 | 227.71 | 4.9 | 4.93 |

Note: The data presented is for illustrative purposes to demonstrate the concept of a QSPR study.

Through such modeling, researchers can identify the key structural features that influence a particular property and design new this compound derivatives with enhanced or desired characteristics.

Applications of N 4 Methylphenyl Indole in Advanced Materials Science

Organic Electronics and Optoelectronics

The N-aryl indole (B1671886) framework is a key component in many organic semiconducting materials due to its excellent charge-transporting capabilities. The N-(4-methylphenyl)indole structure, in particular, combines the electron-donating indole core with the p-tolyl group, which can modulate the material's ionization potential and improve solubility and morphological stability in thin films—critical factors for device performance.

Development of Organic Light-Emitting Diodes (OLEDs)

In the architecture of an Organic Light-Emitting Diode (OLED), distinct layers are responsible for injecting and transporting holes and electrons to an emissive layer where they recombine to produce light. nrel.gov Materials based on N-aryl structures, such as carbazoles and triarylamines, are widely used as hole-transporting materials (HTMs) because of their suitable highest occupied molecular orbital (HOMO) energy levels and good hole mobility. researcher.lifenih.gov The this compound moiety is structurally analogous to these high-performance HTMs.

Derivatives of N-phenylindole have been investigated as components in multi-resonance (MR) emitters, which are valued for their ability to produce narrowband emission, leading to high color purity in OLED displays. researchgate.net For instance, a pure-green MR emitter, tBuIDIDBN, incorporates a 5-(4-(tert-butyl)phenyl)-5,10-dihydroindolo[3,2-b]indole unit. researchgate.net The N-aryl substituent in this molecule is critical for tuning the electronic properties to achieve the desired emission wavelength. researchgate.net The N-(4-(tert-butyl)phenyl) group is electronically very similar to the N-(4-methylphenyl) group, suggesting that this compound could be a valuable building block for similar high-purity emitters. The device incorporating tBuIDIDBN demonstrated a high maximum external quantum efficiency (EQE) of 18.3% with a pure-green emission peak at 532 nm. researchgate.net

The table below summarizes the performance of a representative OLED device using an N-aryl indolo[3,2-b]indole-based emitter, highlighting the potential of such structures.

| Device Emitter | Emission Peak (nm) | Max. EQE (%) | Color Purity (CIE coordinates) |

| tBuIDIDBN | 532 | 18.3% | (0.28, 0.70) |

| IDIDBN | 529 | 16.3% | (0.25, 0.71) |

| Data sourced from research on indolo[3,2-b]indole-based multi-resonance emitters. researchgate.net |

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of flexible and low-cost electronics, relying on organic semiconductor materials for their active channel. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor, along with its on/off ratio and threshold voltage. High-performance OFETs have been developed using a variety of organic semiconductors, including small molecules like pentacene (B32325) and thiophene (B33073) oligomers, which exhibit good molecular ordering in thin films.

While numerous N-containing heterocyclic compounds have been explored for OFET applications, specific research detailing the performance of this compound as the primary semiconductor in an OFET is not extensively documented in the available literature. The development of organic semiconductors is key to achieving high-performance parameters, and research has historically focused on classes of materials known for their self-assembling properties and stability, such as tetrathiafulvalenes and perylenediimides. Although the indole moiety is a component of broader energy-related organic materials, its specific application as a standalone channel material in the form of this compound in OFETs remains an area for further exploration. frontiersin.org

Photovoltaic Applications

In the field of organic photovoltaics (OPVs), materials must efficiently absorb light, generate excitons, and transport charge to the electrodes. The donor-acceptor (D-A) architecture is a central concept in designing materials for OPVs. Indole-based structures are effective electron donors and have been incorporated into small molecules and polymers for solar cell applications. nih.gov

A closely related analogue, 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole, has been successfully used as a donor building block in the design of sensitizers for dye-sensitized solar cells (DSSCs). The carbazole (B46965) unit is structurally similar to indole, and the N-p-tolyl group is identical, making this a strong indicator of the utility of this compound for similar applications. Sensitizers built with this donor unit, combined with a 2,1,3-benzothiadiazole (B189464) acceptor and a thiophene π-spacer, achieved a power conversion efficiency (PCE) of 5.86%. The bulky and electron-rich nature of the N-(p-tolyl)carbazole unit helps to prevent unwanted molecular aggregation and optimize photovoltaic properties.

Furthermore, D–A–D type small molecules where indole acts as the terminal donor unit capping a diketopyrrolopyrrole (DPP) acceptor core have been synthesized and tested in bulk heterojunction (BHJ) solar cells. nih.gov A device using one such indole-capped molecule (CSDPP1) as the donor material mixed with a fullerene acceptor (PC70BM) showed a promising PCE of 4.96% after thermal annealing. nih.gov This performance was attributed to the indole donor's contribution to a broad absorption band, suitable energy levels, and high hole mobility. nih.gov

| Device Structure | Donor Material | Acceptor Material | Power Conversion Efficiency (PCE) |

| DSSC | Benzothiadiazole dye with N-(p-tolyl)hexahydrocarbazole donor | TiO₂ | 5.86% |

| BHJ Solar Cell | CSDPP1 (Indole-capped DPP) | PC70BM | 4.96% nih.gov |

| This table presents data from solar cells using materials structurally related to this compound. |

Fluorescent and Chromogenic Dyes

Indole and its derivatives are well-known for their unique photophysical properties, often exhibiting strong fluorescence. Substituting the indole nitrogen with a phenyl group can create donor-π-acceptor (D-π-A) type molecules that exhibit interesting optical behaviors, such as solvatochromism, where the color of the substance changes with the polarity of the solvent.

Researchers have designed and synthesized novel fluorescent molecules by attaching different phenyl-based groups to an indole moiety. These compounds show diverse fluorescence properties and can exhibit multiple chromisms (color changes) in response to external stimuli due to their twisted molecular geometries and aggregation modes. The electronic push-pull capability of the substituents dictates the HOMO-LUMO gap, which in turn affects the emission color. For this compound, the tolyl group acts as an electron-donating unit attached to the indole core, influencing its electronic transition energy. frontiersin.org

Studies on 4-substituted indoles show that the absorption and emission spectra can be systematically tuned. For example, attaching a formyl group at the 4-position of the indole ring creates a chromophore that absorbs light beyond 390 nm and emits cyan fluorescence with a quantum yield of approximately 0.22 in ethanol. This demonstrates that the indole core is highly tunable, and the N-phenyl substituent in this compound would similarly modulate its photophysical properties, making it a candidate for the development of novel dyes.

Polymeric Materials and Macromolecular Structures

Conducting polymers are a class of materials that combine the electrical properties of metals with the processing advantages of plastics. Polyindole (PIN) is one such polymer, noted for its high redox activity and thermal stability. The polymerization of indole typically occurs through the C2 and C3 positions of the indole ring, leaving the nitrogen atom uninvolved. This suggests that N-substituted indoles, such as this compound, can also be polymerized to create functional polymers with tailored properties.

The synthesis of poly(N-arylene diindolylmethane)s has been achieved through a catalyst-free polycondensation reaction, yielding high molecular weight polymers with good thermal stability. These indole-based polymers were found to have strong solid-state fluorescence, with one derivative exhibiting blue-light emission with a high quantum yield of 21.6%. The incorporation of the this compound monomer into a polymer backbone could similarly yield materials with desirable photoluminescent and electronic properties. Such polymers could be used in applications like the emissive or charge-transporting layers of OLEDs. The N-p-tolyl group would also be expected to enhance the solubility and processability of the resulting polymer.

Sensor Technologies

The electron-rich indole ring is sensitive to its chemical environment, making it an excellent platform for chemical sensors. The nitrogen atom can act as an alkaline center, and its protonation can lead to dramatic changes in the compound's absorption and fluorescence spectra. This property has been exploited to create colorimetric and fluorescent pH sensors from indole derivatives. Upon the addition of acid, solutions of these compounds can change color and fluorescence intensity, forming the basis for chemical sensing and even molecular logic gates.

Beyond pH sensing, the indole framework has been functionalized to create chemosensors for detecting specific ions. By attaching appropriate chelating groups, indole-based sensors have been developed for the highly selective detection of various metal ions, including Zn²⁺, Hg²⁺, and anions like fluoride (B91410) (F⁻) and cyanide (CN⁻).

For Zn²⁺: An indole-based probe demonstrated a significant fluorescence "turn-on" response to zinc ions in aqueous media, with a detection limit far below the WHO's recommended level, and was successfully used for bio-imaging in zebrafish.

For Hg²⁺: Indole-based fluorescent chemosensors have been prepared that are highly selective for mercuric ions in aqueous solutions.

For F⁻: A chemosensor containing an indole moiety showed a high fluorescence enhancement and a clear color change from colorless to yellow in the presence of fluoride ions, operating through a hydrogen bonding mechanism.

The this compound structure, with its specific electronic profile, serves as a promising core for the development of new sensors. The N-substituent can be used to fine-tune the sensitivity and selectivity of the sensor for a target analyte.

Role of N 4 Methylphenyl Indole in Catalysis and Methodological Advancements

Ligand Design in Transition Metal-Catalyzed Reactions

The design of effective ligands is paramount in transition metal catalysis, influencing the catalyst's stability, activity, and selectivity. While N-(4-methylphenyl)indole itself is not extensively documented as a standalone ligand, its structural motif is integral to the design of more complex and highly effective ligands for cross-coupling reactions.

A notable example is the development of indole-amide-based phosphine (B1218219) ligands, such as InAm-phos. nih.gov This ligand class incorporates an indole (B1671886) backbone, demonstrating excellent efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls. nih.gov The Pd/InAm-phos system has shown high efficiency in coupling various (hetero)aryl chlorides with arylboronic acids, achieving excellent yields in short reaction times and with low catalyst loadings. nih.gov The indole-amide framework plays a crucial role in the ligand's electronic and steric properties, facilitating the catalytic cycle. nih.gov

The performance of the Pd/InAm-phos catalytic system is highlighted in the table below, showcasing its effectiveness with a range of sterically hindered substrates.

| Aryl Chloride | Boronic Acid | Product | Yield (%) |

|---|---|---|---|

| 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | 2',4',6'-Trimethyl-1,1'-biphenyl | 98 |

| 1-Chloro-2,6-diethylbenzene | 2,4,6-Triisopropylphenylboronic acid | 2',6'-Diethyl-2,4,6-triisopropyl-1,1'-biphenyl | 95 |

| 2-Chlorotoluene | Mesitylboronic acid | 2,4,6,2'-Tetramethyl-1,1'-biphenyl | 99 |

| 2-Chloropyridine | 2,6-Dimethylphenylboronic acid | 2-(2,6-Dimethylphenyl)pyridine | 97 |

The design of such ligands, where the indole nitrogen can be functionalized with groups like 4-methylphenyl, allows for fine-tuning of the catalyst's properties. This modularity is a key principle in modern ligand design for achieving high performance in challenging catalytic transformations.

Organocatalysis Utilizing this compound Derivatives

Organocatalysis has emerged as a powerful tool in synthetic chemistry, avoiding the use of metals. The indole nucleus is a common substrate in organocatalytic reactions due to its nucleophilic character at the C3 position. While specific studies focusing on this compound derivatives as organocatalysts are not widely reported, the parent indole and its N-substituted analogues are extensively used as nucleophiles in various organocatalytic transformations.

Common organocatalytic reactions involving indoles include:

Friedel-Crafts Alkylation: The reaction of indoles with various electrophiles, such as α,β-unsaturated ketones or nitroalkenes, is often catalyzed by chiral amines or phosphoric acids to produce functionalized indole derivatives. kfupm.edu.samdpi.com

Michael Addition: Indoles can participate in Michael additions to electron-deficient olefins, a reaction that can be promoted by a variety of organocatalysts to form new carbon-carbon bonds. mdpi.com

Cascade Reactions: The indole moiety can be incorporated into complex molecular architectures through organocatalyzed cascade reactions, where multiple bonds are formed in a single operation.

The presence of the N-(4-methylphenyl) group can influence the nucleophilicity of the indole ring and its steric profile, which could be leveraged to control the outcome of such reactions. The development of chiral derivatives of this compound could also open avenues for its use as a scaffold for new classes of organocatalysts.

Asymmetric Catalysis Applications

The synthesis of enantiomerically pure indole-containing compounds is of great interest due to their prevalence in pharmaceuticals and biologically active natural products. kfupm.edu.sa Asymmetric catalysis provides the most efficient route to these chiral molecules. General strategies for the asymmetric functionalization of indoles could be applied to this compound to generate chiral derivatives.

Key asymmetric catalytic reactions for indoles include:

Asymmetric Friedel-Crafts Reactions: As mentioned in the context of organocatalysis, the use of chiral catalysts (both metal-based and organocatalysts) allows for the enantioselective alkylation of the indole core. kfupm.edu.samdpi.com

Asymmetric Hydrogenation: The reduction of substituted indoles to form chiral indolines is a well-established process. Palladium-catalyzed asymmetric hydrogenation of unprotected indoles, often in the presence of a Brønsted acid, can provide access to optically active indolines with high enantioselectivity. nih.gov

Catalytic Asymmetric Synthesis of Axially Chiral Indoles: Recent advancements have focused on the synthesis of atropisomeric indoles, where chirality arises from restricted rotation around a single bond. Catalytic asymmetric methods have been developed for the synthesis of N-C axially chiral N-arylindoles. mdpi.com

The N-(4-methylphenyl) group in the target molecule would influence the steric and electronic environment for these transformations, potentially impacting the efficiency and stereoselectivity of the reactions. The development of chiral ligands and organocatalysts derived from the this compound scaffold is a plausible strategy for achieving novel asymmetric transformations.

Development of Novel Catalytic Systems

The continuous search for more efficient, selective, and sustainable chemical transformations drives the development of novel catalytic systems. For indole chemistry, this includes the creation of catalysts for previously challenging reactions, such as remote C-H functionalization, and the design of multifunctional catalysts for cascade reactions.

The this compound core can serve as a versatile building block in the construction of such advanced catalytic systems. For instance:

Multicomponent Reactions: Novel catalysts are being designed to facilitate multicomponent reactions that assemble complex molecules from simple starting materials in a single step. A biopolymer-based catalyst has been reported for the synthesis of N-aryl-4-aryl-substituted dihydropyridines, which can be derived from complex anilines and could conceptually involve derivatives of this compound. nih.gov